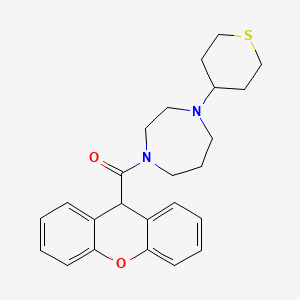

(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a diazepane moiety and a xanthene derivative. This combination suggests potential for diverse interactions in biological systems and pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Overview

The compound can be broken down into several key components:

- Tetrahydro-2H-thiopyran : A sulfur-containing cyclic compound that may contribute to the biological activity through its ability to interact with various biological targets.

- Diazepane : Known for its pharmacological properties, particularly in the central nervous system.

- Xanthene : Often associated with photochemical properties and potential applications in fluorescence.

Pharmacological Properties

Research indicates that compounds with similar scaffolds exhibit a range of pharmacological effects, including:

- Neuroprotective Effects : Diazepane derivatives are known for their anxiolytic and sedative properties, which may be enhanced by the presence of the thiopyran group.

- Antimicrobial Activity : Compounds structurally related to thiopyran have shown antibacterial activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

The proposed mechanisms of action for this compound include:

- Interaction with GABA Receptors : The diazepane structure may enhance binding to GABA receptors, promoting anxiolytic effects.

- Inhibition of Enzymatic Activity : The thiopyran moiety could interfere with specific enzymes involved in microbial resistance mechanisms.

Study 1: Antimicrobial Activity

A study focusing on tetrahydrothiopyran derivatives demonstrated significant antimicrobial activity against several strains of bacteria. The findings suggested that modifications to the thiopyran structure could enhance efficacy .

Study 2: Neuropharmacology

Research on diazepane derivatives has shown promising results in animal models for anxiety and depression. The incorporation of a xanthene moiety may further improve neuropharmacological profiles, potentially leading to novel anxiolytics .

Data Table: Comparative Analysis of Similar Compounds

Wissenschaftliche Forschungsanwendungen

The compound (4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and insights from recent research.

Chemical Properties and Structure

The compound can be described as a hybrid structure featuring a diazepane ring and a xanthenone moiety, which are known for their biological activity. Its molecular formula is C17H22N2OS, and it possesses unique properties that make it suitable for diverse applications.

Antiparasitic Activity

Research indicates that derivatives of tetrahydrothiopyran compounds exhibit significant antiparasitic properties. For instance, studies have shown that similar structures can act against Trypanosoma brucei and Leishmania species. The incorporation of the tetrahydrothiopyran moiety enhances the biological activity of these compounds, potentially leading to the development of new antiparasitic agents .

Anticancer Potential

The xanthenone component is known for its anticancer properties. Compounds containing xanthenone derivatives have been investigated for their ability to inhibit cancer cell proliferation. The unique structural features of the compound may enhance its efficacy as a chemotherapeutic agent, making it a candidate for further exploration in cancer treatment .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural frameworks may exhibit neuroprotective effects. The diazepane ring is associated with neuroactive properties, suggesting that this compound could be investigated for its potential in treating neurodegenerative diseases .

Fluorescent Dyes

Due to the presence of the xanthenone unit, this compound has potential applications as a fluorescent dye. Fluorescent dyes are widely used in biological imaging and diagnostics, making this compound valuable for developing new imaging agents .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of xanthenone derivatives position them well for use in OLED technology. Research has shown that compounds with similar structures can serve as efficient light-emitting materials, contributing to advancements in display technologies .

Case Study 1: Antiparasitic Screening

A study conducted on tetrahydrothiopyran derivatives demonstrated their efficacy against Trypanosoma cruzi. The synthesized compounds were screened for biological activity, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

[4-(thian-4-yl)-1,4-diazepan-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2S/c27-24(26-13-5-12-25(14-15-26)18-10-16-29-17-11-18)23-19-6-1-3-8-21(19)28-22-9-4-2-7-20(22)23/h1-4,6-9,18,23H,5,10-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSSGACGQMKSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCSCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.